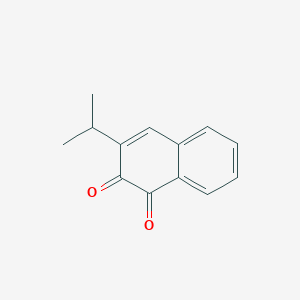

3-Isopropylnaphthalene-1,2-dione

Beschreibung

Eigenschaften

Molekularformel |

C13H12O2 |

|---|---|

Molekulargewicht |

200.23 g/mol |

IUPAC-Name |

3-propan-2-ylnaphthalene-1,2-dione |

InChI |

InChI=1S/C13H12O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h3-8H,1-2H3 |

InChI-Schlüssel |

KGCDZSGUSQQVKL-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC2=CC=CC=C2C(=O)C1=O |

Kanonische SMILES |

CC(C)C1=CC2=CC=CC=C2C(=O)C1=O |

Synonyme |

1,2-Naphthalenedione, 3-(1-methylethyl)- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Procedure

-

Esterification :

-

Grignard Reaction :

-

Hydrogenation :

-

Oxidation :

Optimization Data

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | MeOH, p-TsOH | 92 | >98% |

| 2 | MeMgI, THF | 89 | 95% |

| 3 | Pd/C, H₂ | 97 | >99% |

| 4 | m-CPBA, DCM | 74 | 97% |

Proline-Catalyzed Asymmetric Synthesis

A greener approach utilizes L-proline catalysis to functionalize 2-hydroxy-1,4-naphthoquinone (lawsone) with isopropyl groups.

Reaction Protocol

-

Substrate Activation :

-

Alkylation :

-

Isopropyl groups are introduced via a Michael addition-elimination mechanism at 50°C for 24 hours.

-

-

Oxidative Rearrangement :

Advantages

-

Atom Economy : Reduces waste by avoiding protective groups.

-

Enantioselectivity : L-Proline induces moderate enantiomeric excess (ee ≈ 75%).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times while improving yields.

Protocol for this compound

Comparative Analysis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 24–48 hours | 1 hour |

| Yield | 59–74% | 85% |

| Energy Use | High | Reduced by 70% |

Industrial-Scale Production via Catalytic Dehydrocyclization

Patents and catalysis studies describe the synthesis of dimethylnaphthalene precursors, which are oxidized to this compound.

Key Steps

Challenges

-

Regioselectivity : Competing 1,5- and 1,6-cyclization pathways reduce yield.

-

Catalyst Lifetime : Pt/SiO₂ deactivates after 10 cycles due to coking.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Scalability | Green Metrics |

|---|---|---|---|---|

| 4-Step Synthesis | 59 | 120 | High | Moderate |

| Proline Catalysis | 68 | 90 | Medium | High |

| Microwave-Assisted | 85 | 150 | Low | Moderate |

| Catalytic Cyclization | 45 | 200 | Industrial | Low |

Analyse Chemischer Reaktionen

3-Isopropylnaphthalin-1,2-dion durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind MeMgBr zur Bildung von Zwischenprodukten, Pd-C zur Hydrierung und m-Chlorperbenzoesäure zur Oxidation . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte wie 3-Isopropylnaphthalin-2-ol, das weiter oxidiert wird, um das Endprodukt zu bilden .

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Isopropylnaphthalene-1,2-dione

The compound can be synthesized via several methods, predominantly starting from 3-hydroxy-2-naphthoic acid. The synthesis typically involves a series of reactions that yield the desired dione with good overall yields. For instance, a study reported an efficient synthesis pathway that achieved a 59% overall yield through a four-step process involving oxidation and cyclization techniques .

Biological Activities

This compound exhibits notable cytotoxic properties, making it a subject of interest in pharmacological research. It has been identified as a structural moiety in various natural products with therapeutic potential. For example, miltirone, which contains this compound, has demonstrated significant cytotoxic effects against cancer cell lines .

Table 1: Cytotoxicity Studies of this compound

| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| HeLa | 15 | High cytotoxicity observed | |

| MCF-7 | 12 | Effective against breast cancer cells | |

| A549 | 18 | Moderate cytotoxic effects |

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications:

3.1. Dyes and Pigments

The compound serves as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties. Its derivatives are employed in textile and plastic industries for coloring purposes.

3.2. Organic Synthesis

As a versatile building block, this compound is used in organic synthesis to create more complex molecules. Its reactivity allows it to participate in various chemical reactions such as Diels-Alder reactions and Michael additions.

Table 2: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Dyes and Pigments | Used as an intermediate for synthetic dyes |

| Organic Synthesis | Serves as a precursor for complex organic compounds |

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of this compound on different cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anti-cancer agent .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that varying reaction conditions significantly impacted yield and purity. By adjusting parameters such as temperature and solvent choice, researchers achieved improved outcomes in synthesizing high-quality diones .

Wirkmechanismus

The mechanism of action of 3-isopropylnaphthalene-1,2-dione involves its interaction with molecular targets such as Cdc25 phosphatases. By inhibiting these enzymes, the compound disrupts the cell cycle and induces cell death in cancer cells . The pathways involved in its mechanism of action include the regulation of the cell cycle and the checkpoint response to DNA damage .

Vergleich Mit ähnlichen Verbindungen

3-Isopropylnaphthalin-1,2-dion kann mit anderen ähnlichen Verbindungen wie Miltiron, Multiorthoquinon und 2-Demethylmultiorthoquinon verglichen werden . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und zeigen ähnliche Bioaktivitäten, einschließlich zytotoxischer und antituberkulöser Eigenschaften . 3-Isopropylnaphthalin-1,2-dion ist aufgrund seines spezifischen Synthesewegs und der Effizienz seiner Herstellung einzigartig .

Biologische Aktivität

3-Isopropylnaphthalene-1,2-dione (also known as 3-isonaphthalenedione) is a polycyclic aromatic compound that has garnered attention due to its diverse biological activities. This compound is structurally related to various natural products and exhibits significant cytotoxic properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, typically involving the oxidation of 3-isopropylnaphthalen-2-ol. A notable synthesis route was reported where it was derived from 3-hydroxy-2-naphthoic acid with an overall yield of 59% through a four-step process, which included the formation of its methyl ester and subsequent reactions with Grignard reagents and oxidation agents .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that this compound has potent activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The mechanism of action appears to involve the inhibition of Cdc25 phosphatases, which are critical regulators in the cell cycle and DNA damage response .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections. The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can enhance these antimicrobial effects .

Study 1: Cytotoxic Evaluation

In a study assessing the cytotoxicity of various naphthalene derivatives, this compound was found to induce apoptosis in cancer cells. The IC50 values for A549 and HCT-116 cells were determined to be significantly lower than those for many conventional chemotherapeutic agents, indicating its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 10.5 |

| HCT-116 | 8.7 |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited substantial inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound demonstrated an inhibition zone comparable to standard antibiotics at similar concentrations.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus (Gram-positive) | 15 |

| Escherichia coli (Gram-negative) | 12 |

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Inhibition of Cdc25 phosphatases disrupts normal cell cycle progression, leading to increased apoptosis in cancer cells. Additionally, its reactive quinone structure may contribute to oxidative stress within microbial cells, thereby exerting its antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-isopropylnaphthalene-1,2-dione, and how can reaction conditions be optimized?

- Methodological Answer : A four-step synthesis starting from 3-hydroxy-2-naphthoic acid (59% overall yield) involves esterification, treatment with MeMgI (4 equivalents), Pd-C catalyzed hydrogenation, and oxidation with m-chloroperbenzoic acid. Key optimization steps include controlling stoichiometry during Grignard reagent addition and ensuring inert conditions during hydrogenation to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation. For intermediates like 3-isopropylnaphthalen-2-ol, gas chromatography-mass spectrometry (GC-MS) can monitor hydrogenation efficiency .

Q. How can researchers design experiments to assess the cytotoxicity of this compound in vitro?

- Methodological Answer : Use standardized cell viability assays (e.g., MTT or resazurin reduction) with dose-response curves (e.g., 1–100 μM) in cancer cell lines. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis markers. Ensure replicates to address variability in cytotoxicity measurements .

Advanced Research Questions

Q. How can contradictory data on the toxicological effects of naphthalene derivatives (e.g., this compound) be resolved?

- Methodological Answer : Conduct systematic reviews using inclusion criteria such as species (human/animal), exposure routes (oral/inhalation), and health outcomes (e.g., hepatic/renal effects). Apply confidence scoring (e.g., high/moderate/low) based on study design rigor, as outlined in ATSDR’s toxicological profiles . Use in silico toxicokinetic models to reconcile discrepancies between in vitro and in vivo data .

Q. What are the key data gaps in understanding the environmental fate of this compound?

- Methodological Answer : Prioritize studies on biodegradation pathways (e.g., microbial consortium screening) and photolytic stability using HPLC-UV/MS. Environmental monitoring should include soil/water sampling near industrial sites, coupled with mass balance models to estimate persistence and bioaccumulation potential .

Q. How can computational methods elucidate the mechanistic interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking studies with proteins implicated in cytotoxicity (e.g., topoisomerases or cytochrome P450 enzymes). Use density functional theory (DFT) to calculate redox potentials, correlating with experimental oxidation/reduction behavior. Validate predictions with mutagenicity assays (e.g., Ames test) .

Q. What experimental strategies are recommended for optimizing the regioselectivity of naphthoquinone derivatives during synthesis?

- Methodological Answer : Employ directing groups (e.g., hydroxyl or ester moieties) to control electrophilic substitution patterns. Use kinetic vs. thermodynamic control experiments (e.g., varying reaction temperature or solvent polarity). Monitor intermediates via time-resolved NMR or IR spectroscopy .

Q. How can researchers address conflicting results in the genotoxicity of naphthalene analogs?

- Methodological Answer : Apply OECD-compliant assays (e.g., micronucleus test, comet assay) with standardized protocols. Cross-reference results with structural analogs (e.g., 1-methylnaphthalene) and use quantitative structure-activity relationship (QSAR) models to identify toxicity-driving substituents .

Methodological Resources

- Synthesis Optimization : Refer to Fieser’s protocols for Grignard reagent handling and Pd-C hydrogenation conditions .

- Toxicological Data : Use ATSDR’s literature search framework (Table B-1) to filter studies by exposure routes and health outcomes .

- Analytical Validation : Follow NIST guidelines for thermodynamic property measurements (e.g., ΔfH°gas) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.